molecular formula C21H23N5O2 B11150447 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11150447
M. Wt: 377.4 g/mol
InChI Key: LVXQFZCQBDLCTI-UHFFFAOYSA-N
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Description

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,3-dimethylphenyl group. This can be achieved through the reaction of piperazine with 2,3-dimethylphenyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Benzotriazinone Moiety: The substituted piperazine is then reacted with a benzotriazinone precursor, such as 1,2,3-benzotriazin-4-one, under conditions that facilitate the formation of the desired product. This step may involve the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group of the benzotriazinone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives where the carbonyl group is reduced.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting or activating their function.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: A simpler analog with similar structural features but lacking the benzotriazinone moiety.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another complex piperazine derivative with different substituents.

Uniqueness

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of both the piperazine and benzotriazinone moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H23N5O2/c1-15-6-5-9-19(16(15)2)24-10-12-25(13-11-24)20(27)14-26-21(28)17-7-3-4-8-18(17)22-23-26/h3-9H,10-14H2,1-2H3

InChI Key

LVXQFZCQBDLCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C

Origin of Product

United States

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